molecular formula C9H14ClNO B1442623 N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride CAS No. 1332530-98-9

N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride

Cat. No. B1442623
M. Wt: 187.66 g/mol
InChI Key: PWJIYEMNFPUNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride” is a chemical compound with the CAS RN®: 920478-62-2 . It is used for testing and research purposes .


Molecular Structure Analysis

The molecular formula of “N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride” is C9H14ClNO. The molecular weight is 187.67.

Scientific Research Applications

Chemical Reactions and Synthesis

Research on N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride and related compounds primarily focuses on their synthesis and reactions in various chemical processes. For instance, Pevzner (2011) explores the Curtius rearrangement of methyl (diethoxyphosphorylmethyl)furoates, a process relevant to the synthesis of similar furan derivatives (Pevzner, 2011). Additionally, Miki et al. (2004) and Miki et al. (2002) discuss the cyclopropanation of alkenes via (2-furyl)carbene complexes, a method potentially applicable to the synthesis of cyclopropanamine compounds (Miki et al., 2004); (Miki et al., 2002).

Biochemical and Pharmacological Research

In the biochemical and pharmacological domain, research by Endoh et al. (2000) and Tsuji et al. (2000) examines TRK-820, a kappa-opioid receptor agonist structurally related to N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride. Their studies delve into the antinociceptive properties and interaction with opioid receptors, highlighting the potential therapeutic applications of similar compounds (Endoh et al., 2000); (Tsuji et al., 2000).

Crystallography and Structural Analysis

Research also extends to crystallography and structural analysis. Li et al. (2009) investigated a compound structurally related to N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride, focusing on its crystal structure and intramolecular interactions. This kind of study is crucial for understanding the physical and chemical properties of such compounds (Li et al., 2009).

Safety And Hazards

“N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride” is used for testing and research purposes . It is not intended for use as a medical drug, food, household item, etc . Any use beyond testing and research is not guaranteed .

properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-2-5-9(11-7)6-10-8-3-4-8;/h2,5,8,10H,3-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJIYEMNFPUNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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